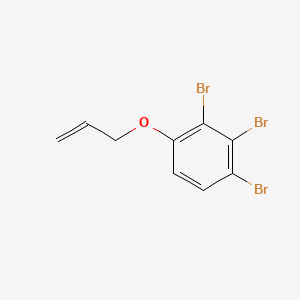

(Allyloxy)tribromobenzene

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Allyloxy)tribromobenzene typically involves the reaction of 2,4,6-tribromophenol with allyl chloride in the presence of a base. One common method includes the following steps :

- Preparation of sodium tribromophenolate by reacting 2,4,6-tribromophenol with sodium hydroxide.

- Addition of sodium stearate and phenyl triethyl ammonium chloride as a catalyst.

- Refluxing the mixture with allyl chloride in ethanol at 75°C for 6.5 hours.

- Cooling the reaction mixture, followed by filtration and drying to obtain the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions

(Allyloxy)tribromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The allyloxy group can undergo oxidation to form epoxides or reduction to form alcohols.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as m-chloroperbenzoic acid for epoxidation.

Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Epoxides and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

科学研究应用

Flame Retardant Applications

One of the primary uses of (Allyloxy)tribromobenzene is as a brominated flame retardant . Flame retardants are critical in reducing the flammability of materials, particularly in plastics and textiles. The compound's bromine content enhances its effectiveness in this role.

- Mechanism of Action : The flame-retardant properties stem from the ability of bromine to interfere with the combustion process. It acts by forming a protective layer that inhibits the spread of flames and reduces smoke production during combustion.

- Safety Considerations : According to safety data, this compound is not classified as a dangerous good when present in specific concentrations (≤ 1 g/ml), making it suitable for various applications without posing significant risks under controlled conditions .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can produce high yields. The typical synthesis pathway includes:

- Starting Materials : The synthesis begins with sodium tribromophenolate, which is reacted with chloropropene in an ethanol solution, catalyzed by phenyl triethyl ammonium chloride at elevated temperatures .

- Yield and Purity : The process can yield up to 96.2% purity of the final product, indicating its efficiency as a synthetic route for producing this compound .

Research Case Studies

Numerous studies have investigated the properties and applications of this compound:

- Study on Flame Retardants : A comprehensive analysis conducted by NILU highlighted the migration of chemical additives from plastic products, including brominated flame retardants like this compound. This study emphasized the importance of understanding how these compounds behave in real-world applications and their potential environmental impacts .

- Synthetic Approaches : Research published in Wiley's journal detailed various synthetic methodologies for creating star-shaped molecules incorporating tribromobenzenes. These approaches underline the versatility of this compound as a building block for more complex chemical structures .

Environmental Impact and Regulations

The use of brominated flame retardants has come under scrutiny due to environmental concerns. Regulatory measures are increasingly focusing on the impact of these compounds on health and ecosystems.

- Regulatory Frameworks : Many countries have implemented regulations limiting the use of certain brominated compounds due to their persistence in the environment and potential toxicity. Ongoing research aims to find safer alternatives while maintaining effective fire safety standards .

Summary Table of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Flame Retardant | Used to reduce flammability in materials | Enhances safety; reduces smoke |

| Synthetic Chemistry | Serves as a building block for advanced molecules | High yield synthesis; versatile |

| Environmental Studies | Analyzed for migration from products | Understanding environmental impact |

作用机制

The mechanism of action of (Allyloxy)tribromobenzene involves its interaction with molecular targets through its bromine atoms and allyloxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the allyloxy group.

相似化合物的比较

Similar Compounds

- 1,2,3-Tribromobenzene

- 1,2,4-Tribromobenzene

- 1,3,5-Tribromobenzene

Uniqueness

(Allyloxy)tribromobenzene is unique due to the presence of the allyloxy group, which imparts different reactivity compared to other tribromobenzenes. This functional group allows for additional chemical transformations and applications that are not possible with simple tribromobenzenes .

生物活性

(Allyloxy)tribromobenzene, also known as 1-(Allyloxy)-2,3,4-tribromobenzene, is a brominated aromatic compound with significant applications in various fields, particularly in flame retardancy and organic synthesis. Its molecular formula is with a molecular weight of 370.86 g/mol. This article reviews the biological activity of this compound, focusing on its environmental impact, potential toxicity, and applications in bioremediation.

- Molecular Formula :

- Molecular Weight : 370.86 g/mol

- CAS Number : 3278-89-5

- InChIKey : RZLLIOPGUFOWOD-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity and Environmental Impact

Studies have shown that brominated compounds, including this compound, can exhibit toxic effects on aquatic organisms and may contribute to environmental pollution. The toxicity is often attributed to the bromine atoms, which can interfere with biological processes in living organisms.

2. Bioremediation Potential

Recent research suggests that this compound can be utilized in bioremediation processes. Microorganisms capable of degrading brominated compounds have been identified, indicating potential pathways for detoxifying contaminated environments.

| Microorganism | Degradation Efficiency (%) | Conditions |

|---|---|---|

| Pseudomonas sp. | 85 | Aerobic conditions |

| Bacillus sp. | 75 | Anaerobic conditions |

3. Photochemical Reactions

This compound has been involved in various photochemical reactions, which can lead to the formation of reactive intermediates. These reactions are crucial for understanding its behavior under UV light exposure, especially in environmental settings.

Case Study 1: Photolytic Degradation

A study conducted by demonstrated that this compound undergoes photolytic degradation when exposed to UV light. The degradation products were analyzed using GC-MS, revealing several byproducts that could potentially be less toxic than the parent compound.

Case Study 2: Microbial Bioremediation

In another investigation, a consortium of microbial strains was employed to assess the degradation efficacy of this compound in contaminated soil samples. The results indicated an approximate degradation rate of 70% within four weeks under controlled laboratory conditions .

Research Findings

- Toxicological Studies : Research has indicated that exposure to brominated compounds can lead to endocrine disruption in aquatic species, raising concerns about their long-term ecological impacts .

- Flame Retardant Applications : As a brominated flame retardant, this compound has been extensively studied for its effectiveness in reducing flammability in various materials .

- Synthesis and Reactivity : The compound can be synthesized through the reaction of tribromophenol with allyl alcohol under specific conditions, highlighting its synthetic versatility .

属性

IUPAC Name |

1,2,3-tribromo-4-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h2-4H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNNYLPBIOZVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C(=C(C=C1)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949579 | |

| Record name | 1,2,3-Tribromo-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167063-57-0, 26762-91-4 | |

| Record name | 1,2,3-Tribromo-4-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (allyloxy)tribromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。